Bienvenue dans la boutique en ligne BenchChem!

(2R,4S)-Ketoconazole

Antifungal CYP51 inhibition Structure-activity relationship

(2R,4S)-Ketoconazole, also designated (+)-Ketoconazole, is a single cis-enantiomer of the well-known imidazole antifungal agent Ketoconazole. Ketoconazole itself is widely recognized as a potent inhibitor of fungal cytochrome P450 14α-demethylase (CYP51) and a strong inhibitor of human CYP3A4.

Molecular Formula C26H28Cl2N4O4
Molecular Weight 531.4 g/mol
CAS No. 65277-42-1; 79156-75-5
Cat. No. B15559602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-Ketoconazole
CAS65277-42-1; 79156-75-5
Molecular FormulaC26H28Cl2N4O4
Molecular Weight531.4 g/mol
Structural Identifiers
InChIInChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1
InChIKeyXMAYWYJOQHXEEK-OZXSUGGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

(2R,4S)-Ketoconazole (CAS 65277-42-1): Procurement Rationale for the Cis-Enantiomer in Azole Antifungal Research


(2R,4S)-Ketoconazole, also designated (+)-Ketoconazole, is a single cis-enantiomer of the well-known imidazole antifungal agent Ketoconazole [1]. Ketoconazole itself is widely recognized as a potent inhibitor of fungal cytochrome P450 14α-demethylase (CYP51) and a strong inhibitor of human CYP3A4 [2]. As a chiral molecule with two stereogenic centers, ketoconazole exists as a racemic mixture of two cis-enantiomers, (2R,4S)- and (2S,4R)-ketoconazole, in commercial formulations [3]. The procurement of the isolated (2R,4S)-enantiomer is critical for research applications that require precise stereochemical control to investigate enantioselective pharmacodynamics and pharmacokinetics.

(2R,4S)-Ketoconazole Cannot Be Substituted with Racemic Ketoconazole or the (2S,4R)-Enantiomer for Stereospecific Investigations


Procuring generic, racemic ketoconazole or the alternative (2S,4R)-enantiomer (levoketoconazole) is insufficient for studies requiring the isolated (2R,4S)-enantiomer due to established, quantifiable differences in pharmacological activity and disposition. The enantiomers of ketoconazole exhibit stereoselectivity in their inhibition of various cytochrome P450 enzymes [1], their in vitro antifungal potency [2], and their in vivo pharmacokinetic profiles [3]. For instance, the (2S,4R)-enantiomer is 2-4 fold more potent than the (2R,4S)-enantiomer in CYP3A4 inhibition and antifungal assays [2], and the two enantiomers display a two-fold difference in clearance in vivo [3]. Therefore, substituting the isolated (2R,4S)-enantiomer with the racemate or the opposite enantiomer will introduce uncontrolled variability, compromising the validity and reproducibility of stereospecific experiments.

(2R,4S)-Ketoconazole: Direct Comparative Evidence Against Closest Analogs for Scientific Selection


Quantitative Comparison of CYP51 (Lanosterol 14α-Demethylase) Inhibition by Ketoconazole Stereoisomers

The (2R,4S)-enantiomer of ketoconazole exhibits distinct and quantifiably lower potency against the primary antifungal target, CYP51 (lanosterol 14α-demethylase), compared to its enantiomeric counterpart, (2S,4R)-ketoconazole [1].

Antifungal CYP51 inhibition Structure-activity relationship

Comparative CYP3A4 Inhibition Potency: (2R,4S)-Ketoconazole vs. Its Enantiomer and Racemate

The (2R,4S)-enantiomer (dextro-KTZ) is a significantly less potent inhibitor of the major human drug-metabolizing enzyme CYP3A4 compared to the (2S,4R)-enantiomer (levo-KTZ) [1].

Drug-Drug Interaction CYP3A4 Enantioselective inhibition

In Vivo Pharmacokinetic Divergence: Clearance of (2R,4S)- vs. (2S,4R)-Ketoconazole in Rat Model

Following administration of racemic ketoconazole, the two enantiomers exhibit markedly different pharmacokinetic profiles, with the (2R,4S)-enantiomer ((+)-KTZ) showing a significantly lower clearance rate in rats [1].

Pharmacokinetics Stereoselective disposition ADME

Differential Plasma Protein Binding: Unbound Fraction of (2R,4S)- vs. (2S,4R)-Ketoconazole

The enantiomers of ketoconazole exhibit stereoselective plasma protein binding, with the (2S,4R)-enantiomer ((-)-KTZ) having a significantly higher unbound fraction than the (2R,4S)-enantiomer ((+)-KTZ) [1].

Plasma protein binding Stereoselective distribution Free drug concentration

Optimal Research and Industrial Applications for (2R,4S)-Ketoconazole Based on Comparative Evidence


Negative Control for Stereoselective CYP3A4 Inhibition Studies

The established 2-4 fold lower potency of (2R,4S)-ketoconazole compared to its enantiomer in inhibiting CYP3A4 makes it an ideal negative control or a tool for investigating the stereochemical requirements of the enzyme's active site. It allows researchers to differentiate between general azole-mediated inhibition and stereospecific, high-affinity binding, which is essential for understanding structure-activity relationships and for developing safer antifungals with reduced drug-drug interaction potential [1].

Investigating the Relationship Between Stereochemistry and Antifungal Target (CYP51) Engagement

The distinct rank order of CYP51 inhibition among ketoconazole stereoisomers, with (2R,4S)-ketoconazole being less effective than the (2S,4R) form [2], provides a precise chemical probe to dissect the molecular interactions governing antifungal activity. Researchers can use (2R,4S)-ketoconazole to validate computational docking models, study resistance mechanisms, or explore the stereochemical selectivity of fungal CYP51 versus the human ortholog.

In Vivo Studies Requiring Controlled and Predictable Pharmacokinetics of a Specific Enantiomer

The substantial differences in clearance and plasma protein binding between the enantiomers [3] necessitate the use of isolated (2R,4S)-ketoconazole for any in vivo pharmacology, toxicology, or ADME study where consistent and predictable exposure is paramount. Using the racemate in such studies introduces confounding variables due to the stereoselective disposition of its components, thereby reducing the power and interpretability of the experiment.

Quote Request

Request a Quote for (2R,4S)-Ketoconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.